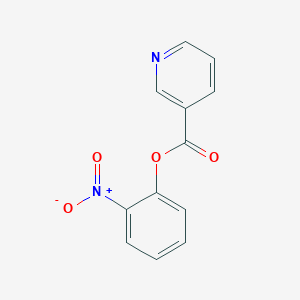

![molecular formula C15H19N5O B5556997 N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5556997.png)

N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" often involves multiple steps, starting from basic chemical precursors to obtain the desired pyrimidine derivatives. For instance, the synthesis process can include cyclization reactions, the use of Vilsmeier reagents to form specific compounds, and reactions with oxalic acid derivatives to introduce the pyrimidine structure (Wagner, Vieweg, & Leistner, 1993). These steps highlight the complexity and the careful control of reaction conditions required to synthesize these compounds.

Molecular Structure Analysis

Molecular structure analysis of related compounds emphasizes the importance of X-ray crystallography in determining the conformation and geometry of the pyrimidine derivatives. For example, studies on related molecules have shown specific folded conformations and intramolecular hydrogen bonding, which are crucial for understanding the reactivity and interaction of these compounds with biological targets (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of "N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide" and related molecules can be influenced by their chemical structure. For example, the presence of the ethylamino group and the pyrimidinyl moiety may facilitate various chemical reactions, including nucleophilic substitutions and the formation of complexes with metals, which can be exploited in the synthesis of new compounds with potential biological activity (Obaleye, Caira, & Tella, 2008).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The chemical synthesis of pyrimidinones, including compounds structurally related to N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)acetamide, involves condensation reactions that lead to various derivatives with potential biological activities. For instance, the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones through the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with methyl or ethyl amine showcases the foundational synthetic routes utilized within this chemical class (Beck & Gajewski, 1976).

Studies on pyrimidine derivatives also involve the synthesis of complex structures with potential antianaphylactic activity, further elucidating the diverse synthetic pathways and the resultant biological activities of these compounds (Wagner, Vieweg, & Leistner, 1993).

Anticancer Properties

- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) exemplifies a structurally related compound that has been investigated for its selective inhibitory effects on histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation, apoptosis, and tumor suppression. This highlights the therapeutic potential within this class of compounds (Zhou et al., 2008).

Antimicrobial and Antifungal Activities

- Pyrimidinones and oxazinones, including those structurally related to the query compound, have been synthesized and evaluated for their antimicrobial properties. These studies indicate the potential use of such compounds in treating bacterial and fungal infections (Hossan et al., 2012).

Molecular Docking and Design

- The synthesis and molecular docking analysis of compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide underline the importance of structural analysis in identifying potential drug candidates, particularly for anticancer applications. This approach facilitates the understanding of molecular interactions and the optimization of therapeutic agents (Sharma et al., 2018).

Propiedades

IUPAC Name |

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-4-16-15-17-10(2)9-14(20-15)19-13-7-5-12(6-8-13)18-11(3)21/h5-9H,4H2,1-3H3,(H,18,21)(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYLSHTXUPTOEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

![9-[(3-methylisoxazol-5-yl)methyl]-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5556936.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(3-phenoxyphenyl)ethyl]acetamide](/img/structure/B5556940.png)

![ethyl 3-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]amino}azepane-1-carboxylate](/img/structure/B5556957.png)

![3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5556959.png)

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5556973.png)

![ethyl 4-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5556977.png)

![(4aS*,7aR*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556990.png)

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)